molecular formula C11H13FN2O2 B14839871 5-Cyclopropoxy-6-fluoro-N,N-dimethylnicotinamide

5-Cyclopropoxy-6-fluoro-N,N-dimethylnicotinamide

Cat. No.: B14839871
M. Wt: 224.23 g/mol
InChI Key: UOHTXNPTWAURKQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-fluoro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.234 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group and a fluorine atom attached to a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-6-fluoro-N,N-dimethylnicotinamide typically involves several steps. One common synthetic route includes the reaction of 5-cyclopropoxy-6-fluoronicotinic acid with N,N-dimethylamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Cyclopropoxy-6-fluoro-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-6-fluoro-N,N-dimethylnicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-fluoro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

5-Cyclopropoxy-6-fluoro-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

5-cyclopropyloxy-6-fluoro-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C11H13FN2O2/c1-14(2)11(15)7-5-9(10(12)13-6-7)16-8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

UOHTXNPTWAURKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)F)OC2CC2

Origin of Product

United States

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